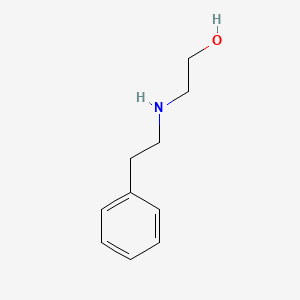
2-(phenethylamino)ethanol
Overview
Description
Mechanism of Action
Target of Action
Ethanol, 2-(phenethylamino)-, is a compound that primarily targets the central nervous system . It interacts with several receptors, including GABA, glycine, and NMDA receptors . The phenethylamine component of the compound is known to interact with the trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
The compound’s interaction with its targets results in several changes. Ethanol alters the membranes of the brain’s neurons, as well as their ion channels, enzymes, and receptors . It also modulates the effects of GABA, glycine, and NMDA receptors . Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine .
Biochemical Pathways
The compound affects several biochemical pathways. Ethanol is metabolized by the hepatic enzyme alcohol dehydrogenase . Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . In summer, an alternative biosynthetic pathway for 2-phenylethanol involves three enzymes: rose aromatic amino acid aminotransferase (AAAT), rose phenylpyruvate decarboxylase (PPDC), and rose PAR .
Pharmacokinetics
The pharmacokinetics of Ethanol, 2-(phenethylamino)-, involves absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The pharmacokinetics of phenylethanolamine, after intravenous administration to dogs, followed the “two-compartment model”, with T 1/2 (α) ≃ 6.8 mins and T 1/2 (β) ≃ 34.2 mins; the “plasma half-life” of phenylethanolamine was therefore about 30 minutes .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. Ethanol primarily affects the central nervous system, acting as a depressant and causing sedation, relaxation, and decreased anxiety . The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors .
Action Environment
The action, efficacy, and stability of Ethanol, 2-(phenethylamino)- can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption and metabolism . Additionally, the compound’s action can be affected by the physiological state of the individual, such as their hydration status, liver function, and genetic factors .
Biochemical Analysis
Biochemical Properties
Ethanol, 2-(phenethylamino)- plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme alcohol dehydrogenase, which catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol, 2-(phenethylamino)- in the liver. Additionally, it interacts with cytochrome P450 enzymes, particularly CYP2E1, which further oxidizes ethanol to acetaldehyde. These interactions highlight the compound’s role in metabolic processes and its potential impact on cellular functions .
Cellular Effects
Ethanol, 2-(phenethylamino)- has various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase membrane fluidity and change membrane protein composition, which can affect cell signaling and function . Additionally, ethanol, 2-(phenethylamino)- can induce oxidative stress, leading to the production of reactive oxygen species that can damage cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of ethanol, 2-(phenethylamino)- involves several key interactions at the molecular level. It binds to and inhibits the activity of certain enzymes, such as alcohol dehydrogenase and cytochrome P450 enzymes. This inhibition can lead to the accumulation of acetaldehyde, a toxic metabolite that can cause cellular damage. Furthermore, ethanol, 2-(phenethylamino)- can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanol, 2-(phenethylamino)- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that ethanol, 2-(phenethylamino)- is relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to ethanol, 2-(phenethylamino)- can lead to chronic oxidative stress and persistent changes in gene expression, which may result in long-term cellular dysfunction .
Dosage Effects in Animal Models
The effects of ethanol, 2-(phenethylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of ethanol, 2-(phenethylamino)- have been shown to cause pancreatitis in animal models by increasing pancreatic vascular resistance and inducing cellular swelling . These findings highlight the importance of dosage in determining the compound’s effects on biological systems.
Metabolic Pathways
Ethanol, 2-(phenethylamino)- is involved in several metabolic pathways. The primary pathway involves its oxidation by alcohol dehydrogenase to acetaldehyde, which is then further oxidized by aldehyde dehydrogenase to acetate. Additionally, the compound can be metabolized by the microsomal ethanol oxidizing system, which involves cytochrome P450 enzymes such as CYP2E1. These metabolic pathways are crucial for the detoxification and elimination of ethanol, 2-(phenethylamino)- from the body .
Transport and Distribution
The transport and distribution of ethanol, 2-(phenethylamino)- within cells and tissues are mediated by various transporters and binding proteins. The compound is highly soluble in both aqueous and lipid environments, allowing it to diffuse freely across cell membranes. It can also interact with specific transporters that facilitate its uptake and distribution within cells. The localization and accumulation of ethanol, 2-(phenethylamino)- in different tissues can influence its biological effects and toxicity .
Subcellular Localization
Ethanol, 2-(phenethylamino)- is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization can affect its activity and function. For instance, the accumulation of ethanol, 2-(phenethylamino)- in mitochondria can disrupt mitochondrial function and energy metabolism, leading to cellular stress and damage. Additionally, the compound’s localization in the endoplasmic reticulum can affect protein folding and processing, further contributing to cellular dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(phenethylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethanol, 2-(phenethylamino)- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as the purification of reactants, precise control of reaction parameters, and efficient separation of the product from by-products. The use of advanced technologies and automation ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(phenethylamino)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(phenethylamino)ethanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A related compound with a similar structure but lacking the hydroxyl group.
N-Phenylethanolamine: Another derivative with different substituents on the ethanolamine backbone.
Uniqueness
2-(phenethylamino)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-phenylethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182632 | |
| Record name | Ethanol, 2-(phenethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2842-37-7 | |
| Record name | 2-[(2-Phenylethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenethylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenethylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENETHYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

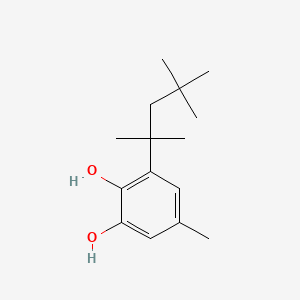
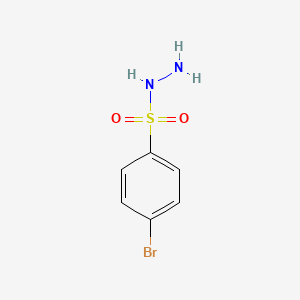
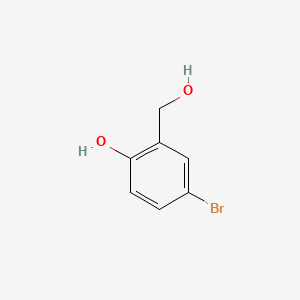

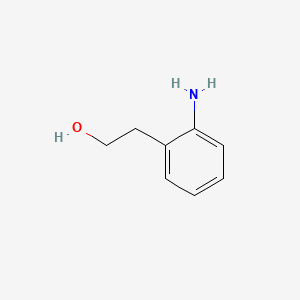
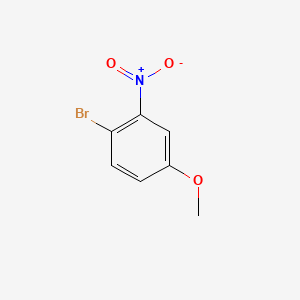



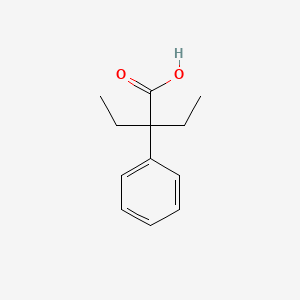
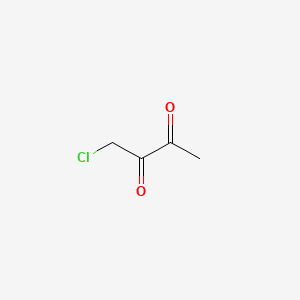

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
